molecular formula C16H10ClN3O2S2 B12142607 (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide

(4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide

Cat. No.: B12142607
M. Wt: 375.9 g/mol
InChI Key: QSYWFHYRFNNCCZ-JYRVWZFOSA-N
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Description

The compound (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide is a complex organic molecule featuring a chlorophenyl group, a pyridylmethylene moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.

    Introduction of the Pyridylmethylene Group: This step involves the condensation of the thiazolidinone intermediate with a pyridine aldehyde in the presence of a base.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the intermediate with 4-chlorophenyl isocyanate under mild conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.

Biology

Biologically, (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in antimicrobial therapies.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. The pyridylmethylene group can facilitate binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)-N-[4-oxo-5-(2-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide: Similar structure but with a different pyridyl group.

    (4-chlorophenyl)-N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide: Another isomer with a different position of the pyridyl group.

Uniqueness

The uniqueness of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-5-3-11(4-6-12)14(21)19-20-15(22)13(24-16(20)23)8-10-2-1-7-18-9-10/h1-9H,(H,19,21)/b13-8-

InChI Key

QSYWFHYRFNNCCZ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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